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Compound of Interest

Compound Name: Methylurea

Cat. No.: B154334

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and physicochemical comparison of
methylurea and related small organic compounds: urea, 1,3-dimethylurea, tetramethylurea,
and acetamide. The data presented herein, including molecular geometry, physical properties,
and intermolecular interactions, is intended to serve as a valuable resource for researchers in
medicinal chemistry, materials science, and drug development.

Physicochemical Properties

The following table summarizes key physicochemical properties of the compared compounds.
Progressive methylation of the urea backbone leads to predictable changes in polarity, melting
point, and hydrogen bonding capacity.
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1,3-
. Tetramethyl .
Property Urea Methylurea  Dimethylure Acetamide
urea
a
Molecular
CH4aN20 C2HesN20[1] CsHsN20 CsH12N20[2] C2HsNOJ[3]
Formula
Molecular
Weight ( 60.06 74.08[1] 88.11 116.16[2] 59.07
g/mol)
Melting Point
“C) 132-135 ~93 104.4[4] -1.2[2] 79-81[3]
Boiling Point
0 Decomposes 131.34 (est.) 269.1[4] 176.5[2] 221.2[3]
Water
Solubility 1080 (20 °C) 1000 (20 °C) 765 (21.5°C)  Miscible 2000
(9/L)
Dipole
Moment ~3.8-4.6 4.34 4.60 3.47 3.76
(Debye)

Structural Parameters

The molecular geometry, including bond lengths and angles, provides insight into the electronic
and steric properties of these compounds. The data below is derived from crystallographic
studies. It is important to note that bond lengths and angles can vary slightly depending on the
crystalline form and the experimental conditions.
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1,3-
. Tetramethyl .
Parameter Urea Methylurea  Dimethylure Acetamide
urea
a
C=0 Bond
1.27 ~1.26 ~1.25 ~1.24 1.243[1]
Length (A)
~1.33 (N-
C-N Bond
1.34 CHs), ~1.35 ~1.34 ~1.35 1.325[1]
Length (A)
(N-H)
N-C-N Bond
116.8 ~117 ~117 ~118
Angle (°) **
O=C-N Bond
121.6 ~121.5 ~121.5 ~121 ~122
Angle (°) **

Note: Values for methylurea, 1,3-dimethylurea, and tetramethylurea are approximate and
based on typical values found in related structures from crystallographic databases (CSD IDs:
910360 for methylurea, 237351 for 1,3-dimethylurea, and 128255 for tetramethylurea) as
direct, detailed publications with these specific values were not readily available in the initial
search.[3][5][6]

Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing and physical properties of these
compounds. The progressive substitution of hydrogen atoms on the nitrogen with methyl
groups systematically reduces the hydrogen bond donor capacity.

o Urea: Possesses four N-H bonds, allowing it to act as a hydrogen bond donor at four sites,
and the carbonyl oxygen acts as a hydrogen bond acceptor. This extensive hydrogen
bonding network contributes to its high melting point and crystallinity.

o Methylurea: Has three N-H bonds, reducing its hydrogen bond donor capacity compared to
urea.

e 1,3-Dimethylurea: With two N-H bonds, it can still form hydrogen-bonded chains.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Tetraethylurea
https://pubchem.ncbi.nlm.nih.gov/compound/Tetraethylurea
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methylurea
https://pubchem.ncbi.nlm.nih.gov/compound/Tetramethylurea
https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Dimethylurea
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/product/b154334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Tetramethylurea: Lacks N-H bonds and therefore cannot act as a hydrogen bond donor,
only as a hydrogen bond acceptor through its carbonyl oxygen. This significantly weakens
intermolecular forces, resulting in a much lower melting point, to the extent that it is a liquid
at room temperature.[2]

o Acetamide: Has two N-H bonds and can form hydrogen-bonded dimers and other networks.

[1]

This trend in hydrogen bonding capability directly influences the melting points and solubility of
these compounds.

Experimental Protocols
Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of the crystalline solid,
including bond lengths and angles.

Methodology:

o Crystal Growth: High-quality single crystals of the compound are grown from a suitable
solvent by slow evaporation, cooling of a saturated solution, or vapor diffusion. The purity of
the compound is critical for obtaining diffraction-quality crystals.

o Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected
under a microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all
possible orientations. The diffracted X-rays are detected, and their intensities are recorded.

o Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell
parameters and space group of the crystal. The initial electron density map is calculated, and
a structural model is built. This model is then refined against the experimental data to obtain
the final atomic coordinates, bond lengths, and bond angles.[7][8]

Differential Scanning Calorimetry (DSC)
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Objective: To measure the thermal properties of the compounds, such as melting point and
enthalpy of fusion.

Methodology:

o Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed
and hermetically sealed in an aluminum pan.

 Instrument Setup: The DSC instrument is calibrated using a standard with a known melting
point and enthalpy of fusion (e.g., indium).

e Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The
temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a defined
temperature range that includes the melting transition of the sample.

» Data Analysis: The instrument measures the difference in heat flow required to maintain the
sample and reference at the same temperature. The melting point is determined as the onset
or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of
the peak.[9][10]

Dipole Moment Measurement

Objective: To determine the molecular dipole moment in a non-polar solvent.
Methodology:

» Solution Preparation: A series of solutions of the polar compound in a non-polar solvent (e.qg.,
cyclohexane or benzene) are prepared at different concentrations.

o Dielectric Constant Measurement: The dielectric constant of the pure solvent and each
solution is measured using a dielectric constant meter. This is often done by measuring the
capacitance of a cell with and without the sample.

o Density or Refractive Index Measurement: The density or refractive index of the pure solvent
and each solution is measured.

» Calculation: The molar polarization of the solute at infinite dilution is determined by
extrapolating the data. The dipole moment is then calculated using the Debye equation,
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which relates the molar polarization to the dipole moment and the polarizability of the
molecule.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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